![molecular formula C23H17N3O6 B11707631 2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a nitro group, an isoindole moiety, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.
Coupling Reaction: The final step involves coupling the nitro-isoindole derivative with 2-methylphenoxy acetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenoxy moiety.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group and isoindole moiety are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methylphenoxy)-N-[3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide: This compound has an amino group instead of a nitro group.
2-(2-methylphenoxy)-N-[3-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide: This compound has a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide imparts unique chemical and biological properties, making it distinct from its analogs. The nitro group can participate in specific redox reactions and interactions with biological targets that other functional groups may not.
Propiedades
Fórmula molecular |
C23H17N3O6 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H17N3O6/c1-14-5-2-3-8-20(14)32-13-21(27)24-15-6-4-7-16(11-15)25-22(28)18-10-9-17(26(30)31)12-19(18)23(25)29/h2-12H,13H2,1H3,(H,24,27) |
Clave InChI |
WQOKFPUVYOIAQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


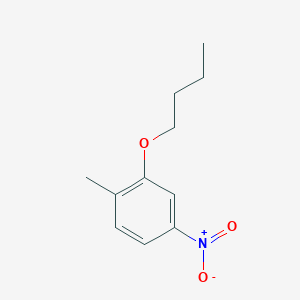
![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

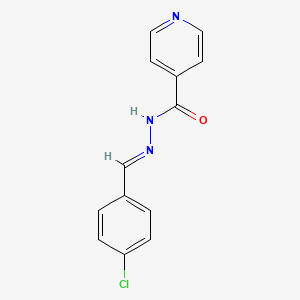
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)

![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)
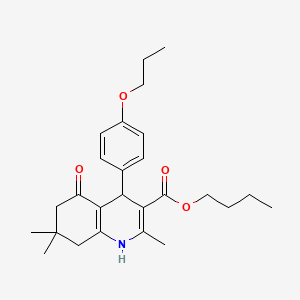
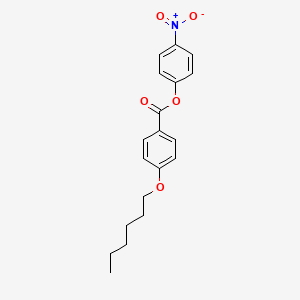
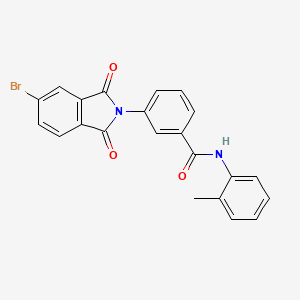
![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)


